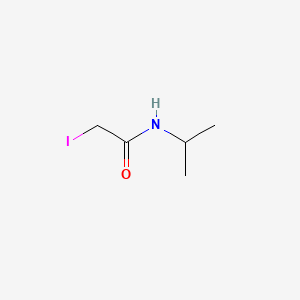

N-Isopropyliodoacetamide

Vue d'ensemble

Description

“N-Isopropyliodoacetamide” is a chemical compound with the IUPAC name 2-iodo-N-isopropylacetamide . It has a molecular weight of 227.04 . It is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for “N-Isopropyliodoacetamide” is 1S/C5H10INO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.

Applications De Recherche Scientifique

Application in Polymer Science

Field

Polymer Science

Summary

N-Isopropyliodoacetamide is used in the preparation of thermoresponsive Poly(N-Isopropylacrylamide) (PNIPAAm) for cell culture applications .

Method of Application

PNIPAAm is synthesized from monomers through free radical polymerization . The polymer exhibits reversible and remote “on–off” behavior adjusted by temperature variation .

Results

PNIPAAm shows invertible changes in hydrated and dehydrated forms during temperature variation, and displays a lower critical solution temperature (LCST) at around 31 °C in aqueous solutions . This makes it valuable in cell culture applications where active attachment and spontaneous detachment of targeted cells are easily tunable by surface wettability changes and volume phase transitions of PNIPAAm modified substrates with respect to ambient temperature .

Application in Biochemistry

Field

Biochemistry

Summary

N-Isopropyliodoacetamide is used in the reduction and alkylation of proteins .

Method of Application

The specific method of application is not mentioned in the source .

Results

The specific results or outcomes are not mentioned in the source .

Application in Chemical Synthesis

Field

Chemical Synthesis

Summary

N-Isopropyliodoacetamide is used in chemical synthesis .

Results

Application in Molecular Spectroscopy

Field

Molecular Spectroscopy

Summary

N-Isopropyliodoacetamide may be used in applications of molecular spectroscopy to investigations in organic and inorganic materials, foodstuffs, biosamples and biomedicine, and novel characterization and quantitation methods .

Results

Application in Biomedical Fields

Field

Biomedical Fields

Summary

N-Isopropyliodoacetamide is used in the synthesis of stimuli-responsive polymers based on Poly(N-isopropylacrylamide) (PNIPAAm) for applications in biomedical fields .

Method of Application

The synthesis and application of stimuli-responsive polymer materials have been extensively studied . Among stimuli-responsive polymers, thermoresponsive PNIPAAm is the most widely investigated . PNIPAAm-based polymers undergo a reversible hydrophilic/hydrophobic phase transition in response to temperature .

Results

In biomedical fields, these polymers are used in the separation and purification of (bio)pharmaceutical products and controlled cellular uptake . Temperature-responsive chromatography with PNIPAAm-modified silica beads is introduced . Temperature- and pH-responsive polymers based on PNIPAAm used in imaging and drug delivery applications are discussed .

Safety And Hazards

Propriétés

IUPAC Name |

2-iodo-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10INO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXHNCAXOMLMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230806 | |

| Record name | N-Isopropyliodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyliodoacetamide | |

CAS RN |

80935-13-3 | |

| Record name | N-Isopropyliodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080935133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyliodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[11-(16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1211216.png)